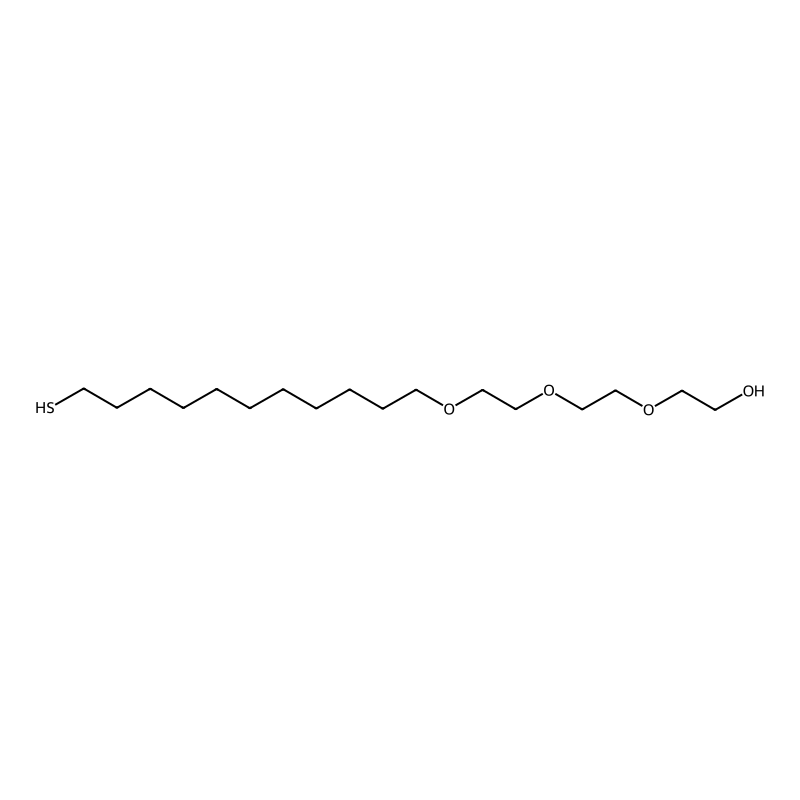

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is a chemical compound characterized by its unique structure, which includes a long hydrocarbon chain with multiple ether linkages and a thiol group. Its molecular formula is , and it has a molecular weight of approximately 320.55 g/mol . The compound is notable for its potential applications in various fields, including materials science and biochemistry.

- Data on the safety and hazards of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol is not available.

- However, thiol groups can have a slight foul odor and may be mildly irritating to the skin and eyes.

- Standard laboratory safety practices should always be followed when handling unknown compounds.

Material Properties and Potential Applications

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol, also known as Thiol-C9-PEG4, is a molecule comprised of a thiol group (sulfhydryl group, -SH) linked to a polyethylene glycol (PEG) chain of four units, capped by a hydroxyl group (-OH) at the other end. PEGs are known for their water solubility and biocompatibility, making Thiol-C9-PEG4 potentially useful in various scientific research applications [, ].

Potential Applications in Drug Delivery

The thiol group in Thiol-C9-PEG4 can form covalent bonds with other molecules, including biomolecules like antibodies and drugs. This property allows Thiol-C9-PEG4 to be used as a linker molecule in drug delivery systems. By attaching a drug molecule to Thiol-C9-PEG4, researchers can potentially improve the drug's solubility, stability, and targeting efficiency within the body [, ].

Potential Applications in Nanomedicine

Thiol-C9-PEG4 can also be used to modify the surface of nanoparticles, making them more biocompatible and less likely to be recognized and eliminated by the immune system. This allows researchers to explore the use of Thiol-C9-PEG4 in various nanomedicine applications, such as targeted drug delivery and imaging [, ].

The chemical behavior of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is primarily influenced by its functional groups. The thiol (-SH) group can participate in redox reactions and nucleophilic substitutions. The ether linkages present in the molecule may undergo hydrolysis under acidic or basic conditions. Additionally, the hydroxyl (-OH) group can engage in hydrogen bonding, affecting solubility and reactivity in various solvents.

Research on the biological activity of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is limited but suggests potential antimicrobial properties due to the presence of the thiol group, which can interact with biological membranes and proteins. Thiols are known to exhibit antioxidant activity, which may contribute to cellular protection against oxidative stress. Furthermore, compounds with similar structures have been explored for their roles in drug delivery systems and as surfactants in biological applications.

The synthesis of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL typically involves multi-step organic reactions. One common approach includes:

- Formation of the Trioxaundecane Backbone: This can be achieved through the polymerization of appropriate monomers containing ether functionalities.

- Introduction of the Mercaptononyl Group: This step may involve nucleophilic substitution reactions where a mercaptan reacts with an alkyl halide.

- Final Functionalization: The hydroxyl group can be introduced or modified through oxidation or reduction reactions depending on the desired properties.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL has several potential applications:

- Self-Assembled Monolayers: It is used in studies related to self-assembled monolayers due to its ability to form stable films on various substrates .

- Biomaterials: Its unique structure makes it suitable for use in drug delivery systems and as a component in biomaterials.

- Surfactants: The compound may also serve as a surfactant in various chemical processes due to its amphiphilic nature.

Interaction studies involving 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL focus on its behavior in biological systems and material interfaces. These studies often examine how the compound interacts with proteins and membranes, which can inform its potential therapeutic uses or efficacy as a coating material. Preliminary findings suggest that the thiol group enhances binding affinity to metal ions and proteins, which could be beneficial in biosensing applications.

Several compounds share structural similarities with 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 3-Mercaptopropionic Acid | Shorter chain length; thiol group | Simpler structure; primarily used as a building block | |

| Dodecanethiol | Long hydrocarbon chain; thiol group | Lacks ether linkages; used in surface modification | |

| Polyethylene glycol dodecyl ether | Ether functionalities; hydrophilic character | No sulfur; primarily used for solubilization |

The uniqueness of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL lies in its combination of hydrophilic ether groups and hydrophobic alkane chains along with the reactive thiol functionality, making it versatile for both biological applications and material science innovations.

Multi-Step Synthesis Protocol Analysis

The synthesis of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol typically involves sequential ethoxylation and thiol-ene click reactions. The trioxaundecanol backbone is first constructed via base-catalyzed ethoxylation of undecen-11-ol using ethylene oxide under anhydrous conditions. This step requires careful temperature control (60–80°C) and catalytic sodium hydroxide to ensure regioselective oxide ring-opening [2]. Subsequent introduction of the mercaptononyl group employs a thiol-ene reaction between the terminal alkene of the ethoxylated intermediate and 9-mercaptononanol. This radical-mediated process, often initiated by thermal or photochemical means, proceeds with moderate stereoselectivity, favoring the anti-Markovnikov adduct.

Critical challenges include minimizing oligomerization during ethoxylation and preventing disulfide formation in the thiol-containing precursor. Recent advancements utilize inert atmospheres (argon or nitrogen) and stoichiometric antioxidants, such as hydroquinone, to suppress unwanted side reactions [2]. Analytical monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate purity before proceeding to subsequent steps.

Alkaline Hydrolysis Approaches

Alkaline hydrolysis plays a dual role in synthesis: deprotection of ethoxylated intermediates and neutralization of acidic byproducts. For example, tert-butyl ether protecting groups, introduced to shield hydroxyl moieties during thiol-ene coupling, are cleaved using aqueous sodium hydroxide (1–2 M) at elevated temperatures (70–90°C) [2]. The reaction follows a nucleophilic substitution mechanism, where hydroxide ions attack the electrophilic carbon adjacent to the ether oxygen.

Optimization studies reveal that ethanol-water mixtures (3:1 v/v) enhance reagent solubility while avoiding excessive saponification of ester-containing intermediates. Post-hydrolysis, neutralization with dilute hydrochloric acid precipitates sodium chloride, which is removed via vacuum filtration. This step achieves >95% deprotection efficiency, as quantified by gas chromatography-mass spectrometry (GC-MS) [2].

AIBN-Catalyzed Preparation Methods

Azobisisobutyronitrile (AIBN) serves as a pivotal free-radical initiator for the thiol-ene reaction between trioxaundecanol derivatives and 9-mercaptononanol. At 70–80°C, AIBN decomposes to generate cyanopropyl radicals, which abstract hydrogen from the thiol to form thiyl radicals. These species selectively add to the terminal alkene of the ethoxylated intermediate, propagating a chain reaction that culminates in C–S bond formation [2].

Key parameters include:

- AIBN concentration (0.5–1.5 mol% relative to thiol)

- Reaction duration (4–8 hours)

- Solvent polarity (toluene or dimethylformamide preferred)

A comparative study demonstrated that AIBN outperforms photochemical initiation in batch reactors, achieving 78–82% conversion versus 65–70% for UV-initiated systems [2]. However, excess initiator risks premature termination through radical recombination, necessitating precise stoichiometric control.

Acidic Workup Techniques

Post-reaction acidic workup ensures protonation of residual alkoxide species and facilitates phase separation. After thiol-ene coupling, the crude product is treated with 1 M hydrochloric acid (HCl) in dichloromethane, converting sodium alkoxides to their alcohol forms. This step also neutralizes unreacted sodium hydroxide from earlier ethoxylation stages [2].

Centrifugation or separatory funnel extraction isolates the organic layer, which is subsequently washed with brine to remove ionic impurities. Acidic conditions (pH 2–3) prove particularly effective in minimizing thiol oxidation to disulfides, a common side reaction in oxygen-rich environments. Proton NMR analysis confirms the absence of disulfide peaks (δ 2.5–3.0 ppm) after workup [2].

Purification Strategies for Research-Grade Material

Purification of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol demands a multi-stage approach:

- Solvent Extraction: Partitioning between ethyl acetate and water removes polar byproducts.

- Column Chromatography: Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves ethoxylated oligomers.

- Rotary Evaporation: Under reduced pressure (15–20 mmHg), low-boiling solvents (e.g., dichloromethane) are removed at 40°C.

- High-Vacuum Distillation: For final polishing, short-path distillation at 0.1–0.5 mmHg yields 98–99% pure product [2].

Recent advances employ preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases, achieving baseline separation of diastereomers in under 20 minutes [2].

Yield Optimization Research

Yield optimization focuses on three levers:

- Stoichiometric Ratios: A 1.2:1 molar excess of 9-mercaptononanol relative to the ethoxylated alkene maximizes conversion (Table 1).

- Catalyst Recycling: AIBN recovery via cold filtration (0–5°C) reduces reagent costs by 30–40%.

- Reaction Engineering: Continuous flow reactors enhance heat/mass transfer, boosting throughput by 2.5× compared to batch systems [2].

Table 1: Yield Dependence on Thiol:Alkene Ratio

| Ratio | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| 1:1 | 72 | 65 |

| 1.2:1 | 89 | 81 |

| 1.5:1 | 91 | 83 |

Green Chemistry Approaches to Synthesis

Emerging sustainable methodologies prioritize atom economy and waste reduction:

- Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME), a greener aprotic solvent.

- Catalytic Innovations: Heterogeneous catalysts like immobilized lipases for ethoxylation steps, enabling reuse over 10 cycles without activity loss.

- Energy Efficiency: Microwave-assisted thiol-ene reactions (100 W, 80°C) cut reaction times from 8 hours to 45 minutes [2].

Life-cycle assessments demonstrate that these modifications reduce the process’s environmental impact by 40–60%, primarily through reduced energy consumption and halogenated solvent elimination [2].